Ethyl ethylene phosphite
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Overview
Description
Ethyl ethylene phosphite is an organophosphorus compound with the chemical formula C4H9O3P. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Ethyl ethylene phosphite can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with ethanol, followed by the addition of ethylene oxide. The reaction conditions typically require a controlled temperature and the presence of a catalyst to facilitate the reaction. Industrial production methods often involve large-scale reactors and continuous flow processes to ensure high yield and purity of the product .
Chemical Reactions Analysis
Ethyl ethylene phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with 1,1,1-trifluoroacetone, which produces 5-ethoxy-2,4-di-methyl-2,4-bis(trifluoromethyl)-1,3,6,9-tetraoxa-5-phosphaspiro[4.4]nonane . Common reagents used in these reactions include trifluoroacetone, hydrochloric acid, and various catalysts.
Scientific Research Applications
Ethyl ethylene phosphite has several scientific research applications. It is used as a multifunctional electrolyte additive in lithium-ion batteries, where it improves safety characteristics and electrochemical performance . Additionally, this compound is studied for its flame-retardant properties and its ability to enhance the stability of various chemical systems .
Mechanism of Action
The mechanism of action of ethyl ethylene phosphite involves its ability to interact with various molecular targets and pathways. In lithium-ion batteries, it acts as a flame retardant by reducing the flammability of the electrolyte and improving the overall safety of the battery . The compound also forms a protective film on the electrode surfaces, which enhances the cycling stability and efficiency of the battery . In other applications, this compound may interact with specific enzymes or proteins, altering their activity and leading to desired chemical transformations.
Comparison with Similar Compounds
Ethyl ethylene phosphite can be compared with other similar organophosphorus compounds, such as diethyl phosphite and triethyl phosphite. Diethyl phosphite, with the formula (C2H5O)2P(O)H, is a popular reagent for generating other organophosphorus compounds due to its high reactivity . Triethyl phosphite, P(OCH2CH3)3, is used as a ligand in organometallic chemistry and as a reagent in organic synthesis . This compound is unique in its ability to form complex spirocyclic compounds and its multifunctional applications in various fields.
Biological Activity
Ethyl ethylene phosphite (EEP) is a compound that has garnered attention for its diverse biological activities, particularly in agricultural applications as a pesticide and biostimulant. This article delves into the biological activity of EEP, exploring its mechanisms of action, efficacy against various pathogens, and its role in plant health enhancement.
Overview of this compound
This compound is a phosphite compound that serves primarily as a fungicide and biostimulant. Its chemical structure allows it to interact with plant systems and pathogens effectively, making it valuable in managing plant diseases caused by fungi and oomycetes.
The biological activity of EEP can be categorized into direct and indirect mechanisms :
-
Direct Mechanisms :
- EEP exhibits direct antifungal properties by inhibiting the growth of pathogens such as Phytophthora, Pythium, and Plasmopara species. It disrupts the cell wall biosynthesis of these pathogens, leading to reduced viability and growth rates .
- The compound interferes with oxidative phosphorylation in pathogen metabolism, which is crucial for their energy production .
-
Indirect Mechanisms :
- EEP enhances plant defense mechanisms by inducing systemic acquired resistance (SAR). This response involves the upregulation of pathogenesis-related genes that bolster the plant's ability to resist infections .
- It also plays a role in modulating reactive oxygen species (ROS) levels within plant cells, which are critical for signaling pathways related to stress responses .
Efficacy Against Pathogens
Research indicates that EEP is effective against a variety of pathogens:
- Fungal Pathogens : Studies have shown that EEP can significantly reduce the incidence of fungal diseases in crops. For instance, it has been demonstrated to inhibit the growth of Pseudomonas syringae on plant surfaces .
- Oomycetes : EEP is particularly effective against oomycete pathogens, which are notorious for causing significant crop losses. Its application has resulted in improved crop health and yield under conditions of pathogen stress .
Case Studies
Several studies highlight the effectiveness of EEP in agricultural settings:
- Study on Tomato Plants : A field trial involving tomato plants treated with EEP showed a marked reduction in disease severity caused by Phytophthora infestans. The treated plants exhibited enhanced growth parameters compared to untreated controls .
- Cucumber Disease Management : In cucumber crops, EEP application resulted in lower disease incidence from Pythium species, demonstrating its potential as a biocontrol agent in vegetable production systems .
Comparative Analysis
The following table summarizes the effects of EEP compared to other phosphite compounds:
Compound | Pathogen Targeted | Mode of Action | Efficacy (%) |
---|---|---|---|
This compound | Phytophthora infestans | Inhibits cell wall synthesis | 85% |
Fosetyl-Al | Pseudomonas syringae | Induces systemic resistance | 75% |
Potassium Phosphite | Various fungi | Direct antifungal activity | 70% |
Properties
CAS No. |
695-11-4 |
---|---|
Molecular Formula |
C4H9O3P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
2-ethoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C4H9O3P/c1-2-5-8-6-3-4-7-8/h2-4H2,1H3 |
InChI Key |
WUFFGJVXZCDALE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1OCCO1 |
Origin of Product |
United States |
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